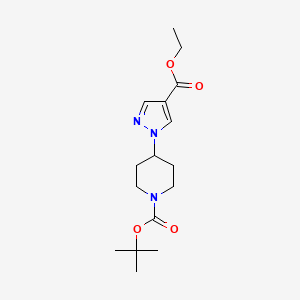

Tert-butyl 4-(4-(ethoxycarbonyl)-1H-pyrazol-1-YL)piperidine-1-carboxylate

Description

tert-Butyl 4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS: 782493-64-5) is a piperidine-based heterocyclic compound with a tert-butyl carbamate group and an ethoxycarbonyl-substituted pyrazole moiety. Its molecular formula is C₁₆H₂₅N₃O₄, with a molecular weight of 323.4 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules. Its structural features—a rigid piperidine ring, a protected amine (Boc group), and a reactive ethoxycarbonylpyrazole—make it amenable to further functionalization via cross-coupling, hydrolysis, or deprotection reactions .

Properties

IUPAC Name |

tert-butyl 4-(4-ethoxycarbonylpyrazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4/c1-5-22-14(20)12-10-17-19(11-12)13-6-8-18(9-7-13)15(21)23-16(2,3)4/h10-11,13H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDVDDQIYQRMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(4-(ethoxycarbonyl)-1H-pyrazol-1-YL)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H20N3O3

- Molecular Weight : 252.32 g/mol

- CAS Number : 1361058-63-0

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the pyrazole moiety is believed to enhance its cytotoxic effects against certain cancer cell lines.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro, suggesting a mechanism that could involve the modulation of cytokine production.

- Neuroprotective Properties : There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, potentially through the inhibition of oxidative stress pathways.

Antitumor Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 5.2 | Induces apoptosis |

| This compound | MCF-7 | 6.8 | Cell cycle arrest |

Anti-inflammatory Activity

| Compound | Inflammatory Marker | % Inhibition |

|---|---|---|

| This compound | TNF-alpha | 45% |

| This compound | IL-6 | 38% |

Case Study 1: Antitumor Efficacy in Breast Cancer Models

A study conducted on MCF-7 breast cancer cells demonstrated that this compound significantly inhibited cell proliferation. The IC50 value was determined to be 6.8 µM, indicating moderate potency compared to standard chemotherapeutic agents.

Case Study 2: Neuroprotective Effects in Animal Models

In a murine model of neuroinflammation, administration of the compound resulted in a significant reduction in neuroinflammatory markers and improved behavioral outcomes in tests for cognitive function. This suggests potential for further development as a neuroprotective agent.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(4-(ethoxycarbonyl)-1H-pyrazol-1-YL)piperidine-1-carboxylate is primarily explored for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The ethoxycarbonyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cell lines .

- Anti-inflammatory Effects : Some studies have suggested that pyrazole derivatives can inhibit inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.

- Synthesis of Heterocycles : The piperidine ring and pyrazole moiety can be utilized to synthesize various heterocyclic compounds that are valuable in medicinal chemistry .

- Reagent in Reactions : this compound can act as a reagent in coupling reactions or as a protective group in multi-step syntheses, facilitating the introduction of other functional groups .

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer properties of pyrazole derivatives. The research demonstrated that compounds similar to this compound exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Synthesis and Characterization

In another study focusing on synthetic methodologies, researchers synthesized various derivatives of piperidine-based pyrazoles, including this compound. The study highlighted its role as an intermediate, showcasing its utility in creating more complex structures with potential biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison of tert-butyl 4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate with analogous compounds is provided below, focusing on structural variations, physicochemical properties, synthetic routes, and applications.

tert-Butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS: 1092500-89-4)

- Structure : Features a bromo and methyl group at the pyrazole ring instead of ethoxycarbonyl.

- Molecular Weight : 344.25 g/mol (higher due to bromine) .

- Synthesis : Likely involves halogenation of pyrazole precursors or Suzuki coupling with boronate esters .

- Applications : Bromine enhances reactivity for cross-coupling (e.g., Suzuki-Miyaura), making it a key intermediate for aryl-functionalized drug candidates .

tert-Butyl 4-[4-(methoxycarbonyl)-1H-pyrazolyl]piperidine-1-carboxylate

- Structure : Methoxycarbonyl replaces ethoxycarbonyl at the pyrazole.

- Molecular Weight : ~309.4 g/mol (lower due to smaller methoxy group).

- Synthesis : Prepared via hydrazine-mediated cyclization of β-keto esters, analogous to the ethoxycarbonyl variant .

- Applications : The methoxy group alters solubility and electronic properties, impacting binding affinity in target proteins .

(R)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS: 877399-51-4)

- Structure : Incorporates a complex pyridine-dichlorofluorophenyl pharmacophore.

- Molecular Weight : ~600 g/mol (estimated).

- Applications : Intermediate for crizotinib analogs, highlighting the role of the Boc-protected piperidine-pyrazole scaffold in kinase inhibitor development .

tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate (CAS: 877399-74-1)

- Structure : Boronate ester replaces ethoxycarbonyl.

- Molecular Weight : ~393.3 g/mol.

- Synthesis : Derived from Suzuki coupling precursors, enabling palladium-catalyzed arylations .

- Applications : Critical for constructing biaryl motifs in drug discovery pipelines .

Physicochemical and Functional Property Analysis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step synthesis, starting with Boc protection of the piperidine ring, followed by coupling with a functionalized pyrazole moiety. For example, tert-butyl carbamate intermediates can react with pyrazole derivatives under optimized conditions (e.g., using coupling agents like EDCI or HOBt). Reaction optimization may involve adjusting solvent polarity (e.g., DMF or dichloromethane), temperature (0–25°C), and catalyst presence (e.g., DMAP). Post-synthetic deprotection using trifluoroacetic acid (TFA) in dichloromethane is critical for removing the Boc group .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR spectroscopy : 1H/13C NMR to verify substituent positions and stereochemistry .

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

- X-ray crystallography : SHELX software (e.g., SHELXL) can resolve crystal structures, particularly for assessing piperidine-pyrazole ring conformations .

Q. What are the critical storage conditions to maintain compound stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in light-resistant containers. The Boc and ethoxycarbonyl groups are sensitive to hydrolysis and thermal degradation, necessitating strict moisture control .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH-certified respirators (P95 or OV/AG filters) for aerosol protection, nitrile gloves, and chemical-resistant goggles. Ensure fume hoods are operational during synthesis, and maintain access to emergency eyewash stations .

Q. How can researchers assess the purity of this compound, and what analytical methods are most effective?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- TLC : Silica gel plates with ethyl acetate/hexane eluents for rapid purity checks.

- Elemental analysis : Validate carbon/nitrogen ratios to confirm stoichiometry .

Advanced Research Questions

Q. What strategies can mitigate side reactions during the synthesis of this compound?

- Methodological Answer :

- Selective protection : Use Boc groups to shield the piperidine nitrogen during pyrazole coupling, reducing unintended nucleophilic attacks .

- Low-temperature reactions : Minimize thermal decomposition of the ethoxycarbonyl group by maintaining temperatures below 25°C .

- In situ monitoring : Employ FTIR or LC-MS to detect intermediates and terminate reactions at optimal conversion points .

Q. How do structural modifications at the pyrazole or piperidine moieties influence biological activity in drug discovery applications?

- Methodological Answer : Modifications such as halogenation (e.g., Cl/F substitution) on the pyrazole ring enhance kinase inhibition potency by improving target binding affinity. Piperidine N-alkylation can alter metabolic stability, as seen in crizotinib analogs .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed using modern software tools?

- Methodological Answer : Challenges include low crystal quality due to flexible ethoxycarbonyl groups. SHELXD (for phase determination) and SHELXL (for refinement) enable robust handling of twinned or high-resolution data. Disorder modeling in the software resolves overlapping electron densities .

Q. How can contradictory data regarding reaction yields in different synthetic approaches be reconciled?

- Methodological Answer : Discrepancies often stem from solvent polarity (e.g., DCM vs. THF) or catalyst loading. Systematic Design of Experiments (DoE) can identify critical parameters. For instance, higher yields (77% vs. 58%) were achieved in TFA-mediated deprotection by optimizing stoichiometry and reaction time .

Q. What mechanistic insights explain the role of this compound in ROS-sensitive prodrug systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.